molecular formula C28H56SSn2 B173521 2,5-Bis(tributylstannyl)thiophene CAS No. 145483-63-2

2,5-Bis(tributylstannyl)thiophene

Cat. No.: B173521
CAS No.: 145483-63-2
M. Wt: 662.2 g/mol
InChI Key: ITAZQNRIMIQTDI-UHFFFAOYSA-N
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Description

2,5-Bis(tributylstannyl)thiophene is an organotin compound with the molecular formula C28H56SSn2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in organic synthesis, particularly in the formation of conjugated polymers and other complex organic structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis(tributylstannyl)thiophene can be synthesized through a Stille coupling reaction. This involves the reaction of 2,5-dibromothiophene with tributyltin hydride in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains the most common laboratory method. Industrial production would likely involve scaling up this reaction under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(tributylstannyl)thiophene primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Stille coupling. This compound can also participate in oxidative addition and reductive elimination reactions .

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are typically conjugated polymers and other complex organic molecules, depending on the specific reactants and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual tributylstannyl groups, which enhance its reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of conjugated polymers and other complex organic structures .

Properties

IUPAC Name

tributyl-(5-tributylstannylthiophen-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2S.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAZQNRIMIQTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56SSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570074
Record name (Thiene-2,5-diyl)bis(tributylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145483-63-2
Record name (Thiene-2,5-diyl)bis(tributylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145483-63-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the primary application of 2,5-Bis(tributylstannyl)thiophene in materials science?

A1: this compound serves as a crucial building block in synthesizing conjugated polymers via the Stille cross-coupling reaction. [, , , , ] This reaction allows for the controlled incorporation of thiophene units into polymer chains, enabling the fine-tuning of polymer properties.

Q2: Can you provide an example of how this compound is used to control the properties of a polymer?

A2: Research demonstrates the impact of using this compound in tuning the optoelectronic properties of thiophene 1,1-dioxides. [] By coupling this reagent with various dihalothiophene 1,1-dioxides, researchers synthesized a series of thiophene 1,1-dioxide derivatives with either electron-donating or -withdrawing substituents. The introduction of electron-withdrawing groups significantly enhanced the reduction potential of these sulfone heterocycles, highlighting the ability to tailor electrochemical properties through structural modifications.

Q3: How does incorporating this compound into polymers influence their performance in organic field-effect transistors (OFETs)?

A3: Studies have shown that incorporating this compound into isoindigo/DPP-based polymers with thermocleavable tBoc groups can enhance their performance in OFETs. [] The resulting polymers, synthesized through Stille coupling, demonstrated red-shifted UV-Vis absorption spectra and improved crystallinity after thermal annealing. These structural changes led to increased field-effect mobilities, indicating the potential of these polymers for OFET applications.

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